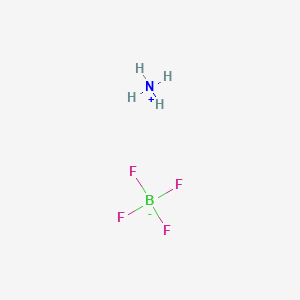
Ammonium tetrafluoroborate
Cat. No. B080579
Key on ui cas rn:
13826-83-0
M. Wt: 104.85 g/mol
InChI Key: PDTKOBRZPAIMRD-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
Patent
US07135575B2
Procedure details


Ammonium tetrafluoroborate (20.97 g, 200 mmol) was dissolved in aqueous acetic acid (500 mL AcOH/250 mL water) and cooled to 0° C. 2-Methyl-4-bromoaniline (compound 1f, 18.61 g, 100 mmol) and 42 mL of aqueous concentrated HCl (36% w/w, 12N, 500 mmol) were sequentially added. The mixture was stirred for 20 minutes at 0° C. and NaNO2 (7.59 g, 110 mmol) was added. The reaction was stirred for 1 hour at 0° C. and warmed to room temperature. After 16 hours at room temperature, the mixture was concentrated under reduced pressure and the residue was azeotroped with toluene and dried under high vacuum. The solid was suspended in 500 mL of CHCl3 and KOAc (12.76 g, 130 mmol) and 18-crown-6 (7.93 g, 30 mmol) were added. The reaction was stirred for 1.5 hours at room temperature. The mixture was washed with water, dried over anhydrous MgSO4, filtered through Celite and concentrated under reduced pressure to provide 30 g of 5-bromo-1H-indazole (compound 2f) as a tan solid. The crude material was used without further purification.






Name
KOAc
Quantity
12.76 g
Type
reactant
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
F[B-](F)(F)F.[NH4+].[Br:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[C:10]([CH3:15])[CH:9]=1.Cl.[N:17]([O-])=O.[Na+].CC([O-])=O.[K+].C1OCCOCCOCCOCCOCCOC1>C(O)(=O)C>[Br:7][C:8]1[CH:9]=[C:10]2[C:11](=[CH:13][CH:14]=1)[NH:12][N:17]=[CH:15]2 |f:0.1,4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.97 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.[NH4+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
18.61 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(N)C=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(N)C=C1)C
|
|
Name
|
|
|
Quantity
|
42 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
7.59 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Four
|
Name
|
KOAc
|
|
Quantity
|
12.76 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
7.93 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 20 minutes at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for 1 hour at 0° C.
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 16 hours at room temperature
|
|
Duration
|
16 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was azeotroped with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for 1.5 hours at room temperature
|
|
Duration
|
1.5 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C=NNC2=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g | |
| YIELD: CALCULATEDPERCENTYIELD | 152.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
